![molecular formula C9H11NO2 B2968447 4,5,6-Trimethylpyridine-3-carboxylic acid CAS No. 1083317-26-3](/img/structure/B2968447.png)
4,5,6-Trimethylpyridine-3-carboxylic acid
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Description
4,5,6-Trimethylpyridine-3-carboxylic acid is a chemical compound with the IUPAC name 4,5,6-trimethylnicotinic acid . It has a CAS Number of 1083317-26-3 . The molecular weight of this compound is 165.19 .
Molecular Structure Analysis
The InChI code for 4,5,6-Trimethylpyridine-3-carboxylic acid is 1S/C9H11NO2/c1-5-6(2)8(9(11)12)4-10-7(5)3/h4H,1-3H3,(H,11,12) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
4,5,6-Trimethylpyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 165.19 . The InChI code for this compound is 1S/C9H11NO2/c1-5-6(2)8(9(11)12)4-10-7(5)3/h4H,1-3H3,(H,11,12) , which provides information about its molecular structure.Scientific Research Applications
Crystal Engineering and Supramolecular Chemistry
4,5,6-Trimethylpyridine-3-carboxylic acid has shown potential in crystal engineering and supramolecular chemistry, particularly in the formation of complex structures. For instance, trimesic acid, closely related to the subject compound, cocrystallizes with 4,4′-bipyridine, demonstrating the ability to generate large hexagonal networks through interweaving independent networks. This results in a novel threefold two-dimensional corrugated sheet, suggesting its application in designing novel crystal structures with potential uses in materials science (Sharma & Zaworotko, 1996).
Solar Energy
In the context of solar energy, derivatives of bipyridine ligands, which could be structurally related to 4,5,6-Trimethylpyridine-3-carboxylic acid, have been synthesized for use in copper-based dye-sensitized solar cells (DSCs). These compounds exhibit properties that make them suitable for incorporation into solar energy harvesting devices, demonstrating the compound's relevance in renewable energy technologies (Constable et al., 2009).
Coordination Chemistry
In coordination chemistry, 4,5,6-Trimethylpyridine-3-carboxylic acid and its derivatives have been utilized to construct lanthanide-organic frameworks. These frameworks exhibit unique architectures, such as three-dimensional structures constructed from lanthanide ions bridged by oxalate anions and carboxylate bridges. This highlights the compound's utility in creating materials with potentially novel properties, which could find applications in catalysis, molecular recognition, or as functional materials (Liu et al., 2009).
Supramolecular Synthons
Furthermore, 4,5,6-Trimethylpyridine-3-carboxylic acid plays a role in the formation of supramolecular synthons, as seen in its ability to form adducts with various acids and bases, leading to diverse supramolecular structures. These findings are essential for the development of crystal engineering strategies and the design of new materials with specific functions (Byriel et al., 1992).
properties
IUPAC Name |
4,5,6-trimethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-6(2)8(9(11)12)4-10-7(5)3/h4H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGIRZHGENSUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trimethylpyridine-3-carboxylic acid |
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